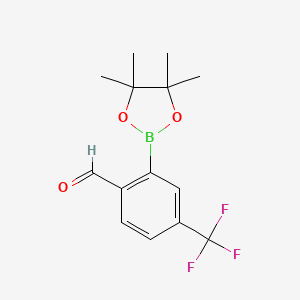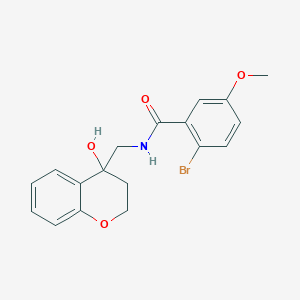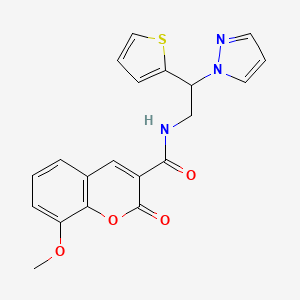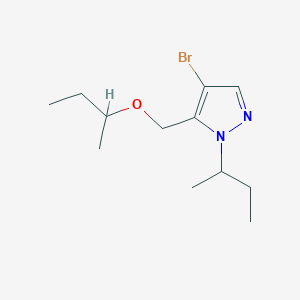![molecular formula C12H15ClN2 B2877788 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride CAS No. 1820711-37-2](/img/structure/B2877788.png)
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1,4-Phenylenediamine reacted readily with chloroacetone to give 1,4-bis[(2-oxopropyl)amino]benzene which was used to prepare 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives in a one pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone or an ylidene-malononitrile .Molecular Structure Analysis
The molecular structure of similar compounds can be found in various databases . For example, the SMILES string for a similar compound isNCC1=CN (C2=CC=CC=C2)N=C1. [H]Cl .
科学的研究の応用
Solid State and Solution Characterization
The compound has been involved in the synthesis and characterization of chiral, conformationally mobile tripodal ligands. These ligands form pseudo C3-symmetric complexes with ZnII and CuII salts, providing a unique spatial arrangement resembling a propeller. This structural feature is crucial for developing new materials and catalysts with specific chiral environments, which could be applied in asymmetric synthesis and sensor technologies (Canary et al., 1998).
Anticancer Research
A derivative of the compound, specifically a new anilino-3H-pyrrolo[3,2-f]quinoline derivative, exhibited high antiproliferative activity. This compound acts by forming an intercalative complex with DNA and inhibiting DNA topoisomerase II, blocking the cell cycle in the G(2)/M phase, and inducing cell death by apoptosis. These findings highlight its potential as a lead compound in anticancer drug development (Via et al., 2008).
Catalysis and Transfer Hydrogenation
Chiral synthons based on the compound have been synthesized and used in nickel(ii) complexes, which showed moderate catalytic activities in the asymmetric transfer hydrogenation of ketones. The study provides insights into the development of new catalytic systems that might be utilized in the pharmaceutical and fine chemical industries for the production of enantiomerically pure substances (Kumah et al., 2019).
DNA Binding and Cytotoxicity
Cu(II) complexes involving derivatives of the compound have been studied for their DNA binding propensity, nuclease activity, and cytotoxicity against cancer cell lines. These studies are fundamental for the design of new chemotherapeutic agents that target DNA and induce cancer cell death with lower toxicity (Kumar et al., 2012).
作用機序
Target of Action
The compound 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride is a derivative of pyrrole, which has been shown to have a wide range of biological activities . Pyrrole derivatives have been reported as potent inhibitors of Ras farnesyltransferase , an enzyme involved in cell signaling and growth . They have also been found to inhibit dihydrofolate reductase , tyrosine kinase , and cyclin-dependent kinases , all of which play crucial roles in cell proliferation and survival .
Mode of Action
Based on the known activities of similar pyrrole derivatives, it is likely that it interacts with its targets by binding to their active sites, thereby inhibiting their function . This can lead to changes in cell signaling pathways, potentially resulting in effects such as reduced cell proliferation or increased cell death .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, inhibition of Ras farnesyltransferase can disrupt the Ras signaling pathway, which is involved in cell growth and differentiation . Similarly, inhibition of dihydrofolate reductase can affect the folate pathway, which is crucial for DNA synthesis and cell division . Inhibition of tyrosine kinase and cyclin-dependent kinases can also impact various cell signaling pathways, potentially leading to changes in cell proliferation and survival .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits Ras farnesyltransferase, it could potentially reduce cell proliferation or induce cell death, which could have therapeutic implications for diseases characterized by excessive cell growth, such as cancer .
特性
IUPAC Name |
1-(4-pyrrol-1-ylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14;/h2-10H,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWDMHGCZCZUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide](/img/structure/B2877710.png)
![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2877711.png)
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877713.png)
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2877714.png)
![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(4-methylbenzyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2877715.png)
![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B2877717.png)
![N-(2,3-dihydro-1H-inden-1-yl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2877718.png)
![N-(2,4-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2877720.png)




